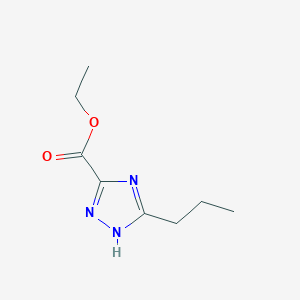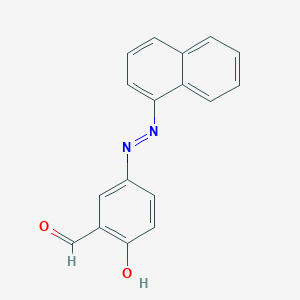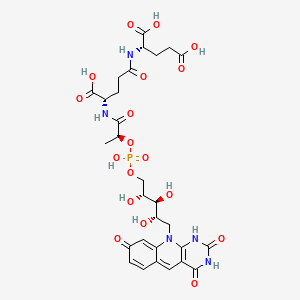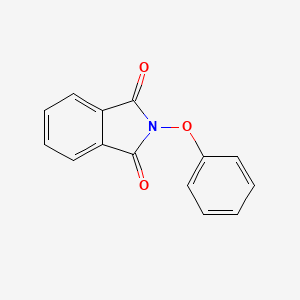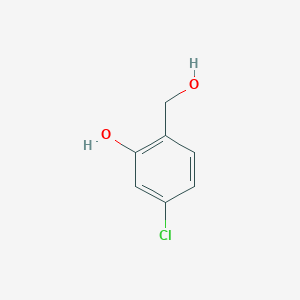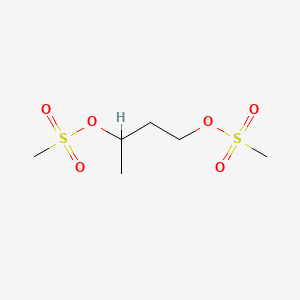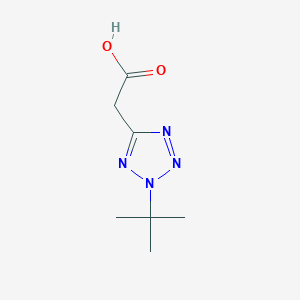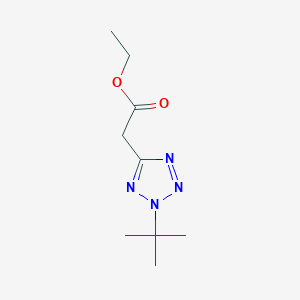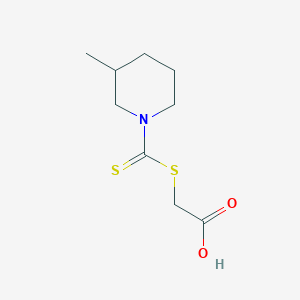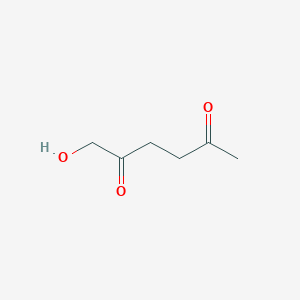
1-Hydroxyhexane-2,5-dione
Übersicht
Beschreibung
1-Hydroxyhexane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fifth positions of a six-carbon chain, with a hydroxyl group (OH) attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxyhexane-2,5-dione can be synthesized through the hydrogenation and hydrolysis of 5-hydroxymethylfurfural. This process involves the use of a catalyst, such as ruthenium on carbon (Ru/C), in a multiphase system comprising water, a hydrocarbon, and an ionic liquid. The reaction is typically carried out at 100°C and 40 bar of hydrogen pressure, resulting in a high yield of the desired product .
Another method involves the use of commercial palladium on carbon (Pd/C) and acetic acid in water. This approach has been shown to achieve a 68% yield of this compound from 5-hydroxymethylfurfural at a 13.6 wt% aqueous solution with a 98% conversion rate .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of multiphase catalysis and ionic liquids allows for efficient and scalable production, with the added benefit of catalyst recyclability and minimal metal leaching .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxyhexane-2,5-dione undergoes various chemical reactions, including:
Hydrogenation: The compound can be fully hydrogenated to form 1,2,5-hexanetriol.
Hydrolytic Ring Opening: This reaction involves the conversion of 5-hydroxymethylfurfural to this compound through the opening of the furan ring.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and catalysts such as Ru/C or Pd/C. Conditions typically involve elevated temperatures and pressures.
Hydrolysis: Reagents include water and acids, with conditions involving moderate temperatures and pressures.
Major Products
1,2,5-Hexanetriol: Formed through the complete hydrogenation of this compound.
Cyclopentanone Derivatives: Formed through further chemical transformations of this compound.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyhexane-2,5-dione has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of polymers, surfactants, and solvents.
Wirkmechanismus
The mechanism of action of 1-hydroxyhexane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of its carbonyl and hydroxyl groups, which can participate in hydrogen bonding, nucleophilic addition, and other chemical reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Hexanetriol: A fully hydrogenated form of 1-hydroxyhexane-2,5-dione.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical transformations. Its ability to undergo both hydrogenation and hydrolytic ring opening reactions makes it a valuable intermediate in the synthesis of various chemicals .
Eigenschaften
IUPAC Name |
1-hydroxyhexane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADPHVQSSNJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495935 | |
| Record name | 1-Hydroxyhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65313-46-4 | |
| Record name | 1-Hydroxyhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)
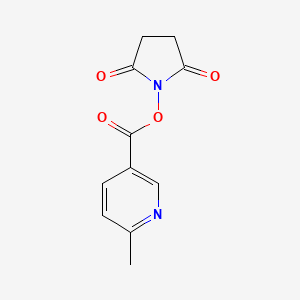
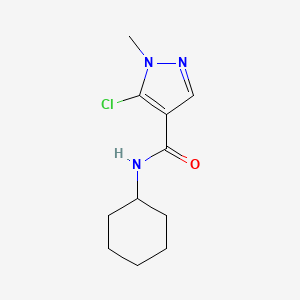
![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)
